molecular formula C20H20ClF3N4 B11331183 7-(Azepan-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

7-(Azepan-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11331183
M. Wt: 408.8 g/mol
InChI Key: IZMWUCPHRBBAPO-UHFFFAOYSA-N
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Description

1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]AZEPANE is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]AZEPANE typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-(2-chlorophenyl)-5-methyl-1H-pyrazole with 2,2,2-trifluoroethylamine under basic conditions to form the pyrazolo[1,5-a]pyrimidine core . This intermediate is then reacted with azepane under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]AZEPANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]AZEPANE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound has shown selectivity for certain kinases, making it a potential candidate for targeted cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]AZEPANE is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity for certain molecular targets. Its trifluoromethyl group enhances its metabolic stability and bioavailability .

Properties

Molecular Formula

C20H20ClF3N4

Molecular Weight

408.8 g/mol

IUPAC Name

7-(azepan-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H20ClF3N4/c1-13-12-16(27-10-6-2-3-7-11-27)28-19(25-13)17(18(26-28)20(22,23)24)14-8-4-5-9-15(14)21/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3

InChI Key

IZMWUCPHRBBAPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C(F)(F)F)C4=CC=CC=C4Cl

Origin of Product

United States

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